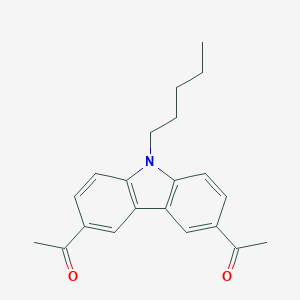
3,6-Diacetyl-9-n-amylcarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diacetyl-9-n-amylcarbazole is an organic compound with the molecular formula C21H23NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diacetyl-9-n-amylcarbazole typically involves the acylation of 9H-carbazole. One common method is the Friedel-Crafts acylation reaction, where 9H-carbazole is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds at room temperature and yields 3,6-Diacetyl-9H-carbazole, which can then be further reacted with pentyl bromide to introduce the pentyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diacetyl-9-n-amylcarbazole undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: 3,6-Dicarboxyl-9-pentyl-9H-carbazole.
Reduction: 3,6-Dihydroxy-9-pentyl-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Diacetyl-9-n-amylcarbazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,6-Diacetyl-9-n-amylcarbazole involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. This interaction is facilitated by the planar structure of the carbazole ring, which allows it to insert between the base pairs of the DNA helix . Additionally, the compound can participate in electron transfer reactions, making it useful in optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diacetyl-9H-carbazole: Lacks the pentyl group, resulting in different solubility and electronic properties.
9-Pentyl-9H-carbazole:
3,6-Dicarboxyl-9-pentyl-9H-carbazole:
Uniqueness
3,6-Diacetyl-9-n-amylcarbazole is unique due to the presence of both acetyl and pentyl groups, which confer distinct solubility, reactivity, and electronic properties. These features make it a versatile compound for various applications in materials science, biology, and medicine .
Eigenschaften
CAS-Nummer |
10511-39-4 |
|---|---|
Molekularformel |
C21H23NO2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-(6-acetyl-9-pentylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C21H23NO2/c1-4-5-6-11-22-20-9-7-16(14(2)23)12-18(20)19-13-17(15(3)24)8-10-21(19)22/h7-10,12-13H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
ONKOWYDIQMQTBF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Kanonische SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Synonyme |
3,6-Diacetyl-9-pentyl-9H-carbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















